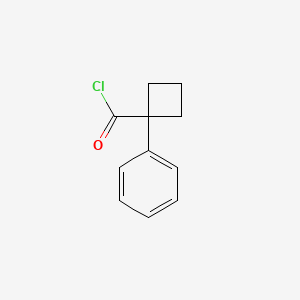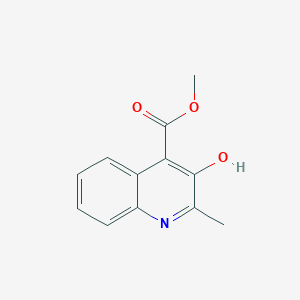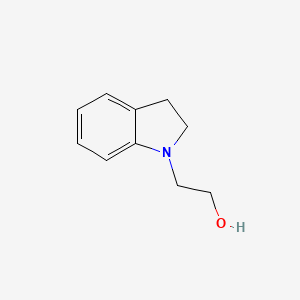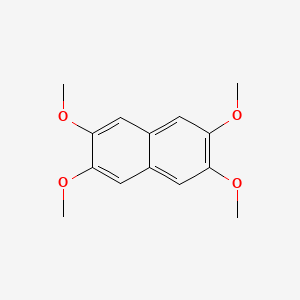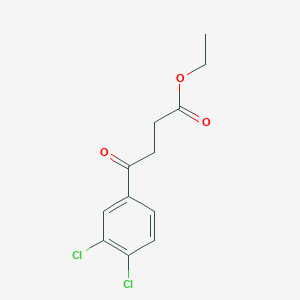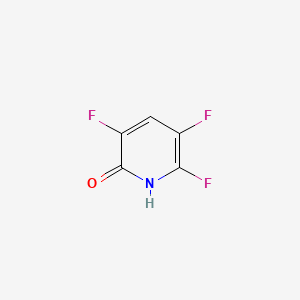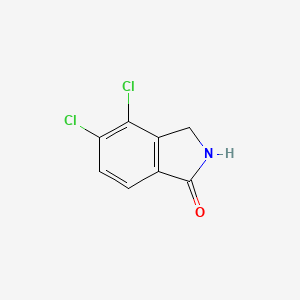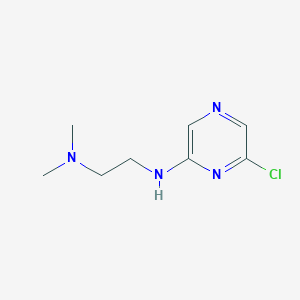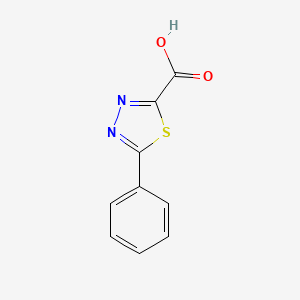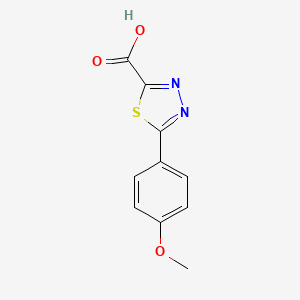
Sodium cis-2-methylcyclohexylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cis-2-methylcyclohexylsulfamate is a synthetic organic compound with the molecular formula C7H14NO3S.Na and a molecular weight of 215.246 . It is a cyclic sulfamate with a cis configuration .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation [Na+].C[C@H]1CCCC[C@H]1NS(=O)(=O)[O-] and the InChI notation InChI=1S/C7H15NO3S.Na/c1-6-4-2-3-5-7(6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1/t6-,7+;/m0./s1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.246 and an accurate mass of 215.059 . It is stored and transported at room temperature .
Aplicaciones Científicas De Investigación
Food Industry Applications
Sodium cyclamate has been extensively used in the food manufacturing industry due to its sweetening properties. Research highlights the importance of accurate detection, effective control, and reasonable use of sodium cyclamate in food to mitigate potential health risks associated with excessive intake (Niu Lie-qi, 2015). Furthermore, advancements in nanofiltration membrane technology, incorporating sodium N-cyclohexylsulfamate, have shown potential for improving water flux and salt rejection in water treatment processes, indicating its broader utility in enhancing food safety and quality (Gui-E Chen et al., 2015).
Environmental Remediation
The compound's relevance extends to environmental applications, particularly in the remediation of chlorinated solvents. Sodium persulfate, a related compound, has demonstrated effectiveness in degrading volatile organic compounds (VOCs) in soil and groundwater, suggesting potential areas of application for sodium cyclamate derivatives in environmental clean-up efforts (M. Dahmani et al., 2006).
Materials Science
In materials science, sodium cyclamate's derivatives have been explored for their utility in energy storage applications. For example, advancements in liquid-phase exfoliation of MoS2 nanosheets for sodium-ion battery applications highlight the role of sodium-based compounds in improving energy storage technologies (G. Bang et al., 2014). This research underscores the potential of sodium cyclamate and its derivatives in developing more efficient and sustainable energy storage solutions.
Propiedades
IUPAC Name |
sodium;N-[(1R,2S)-2-methylcyclohexyl]sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.Na/c1-6-4-2-3-5-7(6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICDRYNBOAJDNO-UOERWJHTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1NS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56120-29-7 |
Source


|
| Record name | Sodium (2-methylcyclohexyl)sulfamate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM (2-METHYLCYCLOHEXYL)SULFAMATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QA1NY74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
